molecular formula C12H11NO B2551705 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile CAS No. 74220-59-0

5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile

Cat. No.: B2551705
CAS No.: 74220-59-0
M. Wt: 185.226
InChI Key: OMRHWWVFIQTIHF-UHFFFAOYSA-N
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Description

5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile is an organic compound with a unique structure that includes a benzoannulene core

Preparation Methods

Chemical Reactions Analysis

5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile undergoes various types of chemical reactions:

Scientific Research Applications

5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile can be compared with other similar compounds, such as:

  • Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo 7annulene-6-carboxylate : This compound has a similar core structure but differs in functional groups, leading to different chemical properties and applications .
  • 6,7-Dihydro-5H-benzo 7annulene derivatives : These compounds are studied for their potential as selective estrogen receptor degraders in cancer treatment . The uniqueness of 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carbonitrile lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-8-9-5-6-11-10(7-9)3-1-2-4-12(11)14/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRHWWVFIQTIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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